2,7-Dibromo-9,9'-spirobifluorene
Overview
Description
2,7-Dibromo-9,9’-spirobifluorene is a compound with the molecular formula C25H14Br2 and a molecular weight of 474.19 g/mol . It is a 9,9’-substituted poly(2,7-fluorene) that is synthesized from 2,7-dibromo-9-fluorenone by reacting with a Grignard reagent of 2-bromobiphenyl . This compound is known for its high photoluminescence and electroluminescent quantum efficiency, making it useful in the development of organic electronic devices .
Mechanism of Action
Target of Action
2,7-Dibromo-9,9’-spirobifluorene is primarily used in the development of organic electronic devices . Its primary targets are the electronic structures within these devices, specifically the host materials in organic light-emitting diodes (OLEDs) .
Mode of Action
The compound interacts with its targets by being utilized in the preparation of 9,9’-spirobifluorene-based small molecules . These small molecules can then be used as host materials in OLEDs . The high photoluminescence and electroluminescent quantum efficiency of 2,7-Dibromo-9,9’-spirobifluorene make it a valuable component in these devices .
Biochemical Pathways
It contributes to the generation of amorphous glass materials with morphological stability . This stability is essential for the efficient operation of OLEDs.
Pharmacokinetics
Its properties relevant to its use in electronic devices include its solid form and high photoluminescence and electroluminescent quantum efficiency .
Result of Action
The use of 2,7-Dibromo-9,9’-spirobifluorene in OLEDs results in devices with high efficiency and stability . Its high photoluminescence and electroluminescent quantum efficiency contribute to the overall performance of these devices .
Preparation Methods
2,7-Dibromo-9,9’-spirobifluorene can be synthesized through several methods. One common synthetic route involves the reaction of 2,7-dibromo-9-fluorenone with a Grignard reagent of 2-bromobiphenyl . This reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction mixture is then quenched with water, and the product is purified through recrystallization or column chromatography .
Chemical Reactions Analysis
2,7-Dibromo-9,9’-spirobifluorene undergoes various chemical reactions, including substitution reactions. The bromine atoms at the 2,7-positions can be replaced with other functional groups through reactions with appropriate nucleophiles . Common reagents used in these reactions include organometallic compounds, such as Grignard reagents and organolithium reagents . The major products formed from these reactions are derivatives of 2,7-dibromo-9,9’-spirobifluorene with different substituents at the 2,7-positions .
Scientific Research Applications
2,7-Dibromo-9,9’-spirobifluorene has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of 9,9’-spirobifluorene-based small molecules, which can be utilized as host materials in organic light-emitting diodes (OLEDs) . Its high photoluminescence and electroluminescent quantum efficiency make it an attractive material for the development of organic electronic devices .
Comparison with Similar Compounds
2,7-Dibromo-9,9’-spirobifluorene can be compared with other similar compounds, such as 9,9’-spirobifluorene, 2,7-dibromo-9-fluorenone, and 2,7-dibromofluorene . While 9,9’-spirobifluorene is a polyfluorene with carbon atoms of the methylene bridge connected to two fluorene molecules, 2,7-dibromo-9,9’-spirobifluorene has bromine atoms at the 2,7-positions, which give it unique electronic and photophysical properties . The presence of bromine atoms allows for further functionalization and modification of the compound, making it more versatile for various applications .
Properties
IUPAC Name |
2',7'-dibromo-9,9'-spirobi[fluorene] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14Br2/c26-15-9-11-19-20-12-10-16(27)14-24(20)25(23(19)13-15)21-7-3-1-5-17(21)18-6-2-4-8-22(18)25/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJLZKCEPFAKSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573926 | |
Record name | 2,7-Dibromo-9,9'-spirobi[fluorene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171408-84-7 | |
Record name | 2,7-Dibromo-9,9'-spirobi[fluorene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Dibromo-9,9'-spirobi[9H-fluorene] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key advantages of the described synthesis for 2,7-Dibromo-2′,3′,6′,7′-tetra(2-methylbutyloxy)spirobifluorene?
A1: The research highlights several advantages of the synthetic procedure for 2,7-Dibromo-2′,3′,6′,7′-tetra(2-methylbutyloxy)spirobifluorene:
- High product yields: The synthesis leads to a high yield of the desired product, making it an efficient process [, ].
- Easy purification: The product can be easily purified, simplifying the overall synthesis [, ].
- Large-scale production: The procedure is scalable, allowing for the production of larger quantities of the compound [, ].
Q2: Why is the solubility of 2,7-Dibromo-2′,3′,6′,7′-tetra(2-methylbutyloxy)spirobifluorene important for its potential applications?
A2: The ether-protected 2,7-Dibromo-9,9′-spirobifluorene exhibits good solubility in organic solvents. This characteristic is crucial for applications like organic light-emitting diodes (OLEDs) because it enables the formation of thin films through solution processing techniques like spin-coating [, ]. This solubility facilitates the incorporation of the compound into various device architectures.
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